(2R,3R)-E1R

Description

Structure

3D Structure

Properties

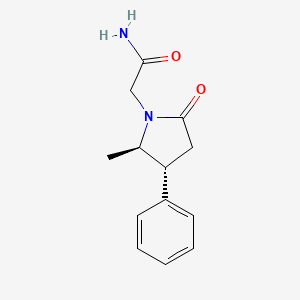

IUPAC Name |

2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Absolute Configuration of (2R, 3R) Compounds

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a cornerstone of modern chemistry. For professionals in drug development and scientific research, determining the absolute configuration of chiral molecules is not merely an academic exercise; it is a critical step that dictates biological activity, pharmacological efficacy, and toxicological profiles. This is particularly true for compounds with multiple stereogenic centers, such as those designated with a (2R, 3R) configuration.

This technical guide provides a comprehensive overview of the principles governing the (2R, 3R) absolute configuration, its relationship to other stereoisomers, and the rigorous experimental protocols required for its unambiguous determination.

Fundamentals of Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Rules

The assignment of absolute configuration at a chiral center is governed by the Cahn-Ingold-Prelog (CIP) priority rules. This system provides a standardized method for ranking the substituents attached to a stereocenter, allowing for the unambiguous assignment of 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) descriptors.

The process involves a sequential analysis:

-

Assign Priorities: Each atom directly bonded to the chiral center is assigned a priority based on its atomic number. The atom with the highest atomic number receives the highest priority (1), and the atom with the lowest atomic number receives the lowest priority (4).

-

Resolve Ties: If two or more atoms directly attached to the stereocenter are identical, the analysis proceeds outward along the substituent chains until the first point of difference is encountered. The chain with the higher atomic number at this first point of difference is assigned the higher priority.

-

Treat Multiple Bonds: Atoms involved in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

-

Orient and Assign: The molecule is oriented in space so that the lowest-priority substituent (priority 4) is pointing away from the observer. The direction of the arc from priority 1 to 2 to 3 is then determined. If this arc is clockwise, the configuration is assigned R . If it is counter-clockwise, the configuration is assigned S .

A compound with a (2R, 3R) designation is a molecule with two chiral centers, located at the second and third atoms of the principal chain, both possessing the R configuration.

digraph "CIP_Workflow" {

graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontcolor="#202124"];

edge [color="#4285F4", fontname="Arial", fontcolor="#202124"];

start [label="Start: Identify Chiral Center", fillcolor="#FBBC05"];

assign_priority [label="Assign Priority (1-4) to Substituents\nBased on Atomic Number"];

tie [label="Tie in Atomic Number?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

move_out [label="Move to Next Atoms in Chain\nUntil First Point of Difference"];

orient [label="Orient Molecule:\nLowest Priority Group (4) Away from Viewer"];

trace_path [label="Trace Path from Priority 1 → 2 → 3"];

direction [label="Path Direction?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

assign_R [label="Assign 'R' Configuration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

assign_S [label="Assign 'S' Configuration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> assign_priority;

assign_priority -> tie;

tie -> move_out [label="Yes"];

move_out -> assign_priority;

tie -> orient [label="No"];

orient -> trace_path;

trace_path -> direction;

direction -> assign_R [label="Clockwise"];

direction -> assign_S [label="Counter-clockwise"];

}

Caption: Stereoisomeric relationships for a compound with two chiral centers.

Data Presentation: Physicochemical Properties of Tartaric Acid Stereoisomers

Tartaric acid (2,3-dihydroxybutanedioic acid) is a classic example of a molecule with two equivalent chiral centers. Its properties clearly illustrate the differences between enantiomers and diastereomers.

Stereoisomer Absolute Configuration Melting Point (°C) Specific Rotation [α]D20 Relationship to (2R,3R) (+)-Tartaric acid (2R, 3R) 171–174 +12.7° - (-)-Tartaric acid (2S, 3S) 171–174 -12.7° Enantiomer meso-Tartaric acid (2R, 3S) 146–148 0° Diastereomer

Note: Data sourced from various chemical references. [1][2][3][4]The (2R, 3S) isomer of tartaric acid is an achiral meso compound due to an internal plane of symmetry; hence, it is optically inactive and has only one distinct form.

Experimental Determination of Absolute Configuration

The unambiguous determination of a compound's absolute configuration is a non-trivial task that requires sophisticated analytical techniques.

```dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontcolor="#202124"];

edge [color="#4285F4", fontname="Arial", fontcolor="#202124"];

start [label="Chiral Molecule with\nUnknown Absolute Configuration", fillcolor="#FBBC05"];

crystal [label="Can a high-quality\nsingle crystal be grown?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

xray [label="X-ray Crystallography\n(Anomalous Dispersion)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

result_xray [label="Unambiguous 3D Structure\n& Absolute Configuration", shape=ellipse, fillcolor="#F1F3F4"];

no_crystal [label="Spectroscopic & Derivatization Methods"];

vcd [label="Vibrational Circular Dichroism (VCD)"];

nmr [label="NMR with Chiral Derivatizing\nor Solvating Agents"];

result_vcd [label="Configuration assigned by matching\nexperimental and calculated spectra", shape=ellipse, fillcolor="#F1F3F4"];

result_nmr [label="Configuration assigned by analyzing\nchemical shifts of diastereomers", shape=ellipse, fillcolor="#F1F3F4"];

start -> crystal;

crystal -> xray [label="Yes"];

xray -> result_xray;

crystal -> no_crystal [label="No"];

no_crystal -> vcd;

no_crystal -> nmr;

vcd -> result_vcd;

nmr -> result_nmr;

}

References

An In-depth Technical Guide to the Cahn-Ingold-Prelog (CIP) Priority Rules for (2R,3R) Assignment

Authored for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, known as its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where enantiomers of the same compound can have drastically different therapeutic or toxicological profiles, the unambiguous assignment of stereochemical descriptors is paramount. The Cahn-Ingold-Prelog (CIP) system provides a universally adopted, systematic method for assigning the absolute configuration of stereocenters, designated as R (from the Latin rectus, right) or S (from the Latin sinister, left).[1][2]

This guide provides an in-depth exploration of the CIP priority rules and their application to molecules containing multiple stereocenters, with a specific focus on assigning the (2R,3R) configuration.

Core Principles: The CIP Sequence Rules

The foundation of the CIP system is a hierarchical set of sequence rules used to rank the substituents attached to a chiral center.[3][4] A molecule with n stereocenters can have up to 2n stereoisomers.[3]

Sequence Rule 1: Priority by Atomic Number The primary criterion for assigning priority is the atomic number of the atom directly attached to the stereocenter. The substituent whose atom has the highest atomic number receives the highest priority (1), and the one with the lowest atomic number receives the lowest priority (4). For example, in bromochloroiodomethane, the priorities are assigned based on the atomic numbers: Iodine (Z=53) > Bromine (Z=35) > Chlorine (Z=17) > Fluorine (Z=9).

Sequence Rule 2: First Point of Difference If two or more atoms directly attached to the stereocenter are identical, the priority is determined by proceeding along the substituent chains until a "first point of difference" is encountered. At this point, the chain containing the atom with the higher atomic number receives the higher priority. For instance, an ethyl group (-CH₂CH₃) has a higher priority than a methyl group (-CH₃). While both are attached via a carbon atom, the ethyl group's carbon is bonded to (C, H, H), whereas the methyl group's carbon is bonded to (H, H, H). The carbon in the ethyl group's second position outranks the hydrogen, breaking the tie.

Sequence Rule 3: Handling of Multiple Bonds Atoms involved in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded "phantom" atoms. A C=O double bond, for example, is treated as the carbon being singly bonded to two oxygen atoms, and the oxygen being singly bonded to two carbon atoms. This "divide and duplicate" rule ensures that multiply bonded groups are appropriately prioritized. For example, a vinyl group (-CH=CH₂) has a higher priority than an ethyl group (-CH₂CH₃).

Sequence Rule 4: Isotopic Priority If all other factors are equal, isotopes are prioritized based on their atomic mass. The isotope with the higher mass number receives higher priority. For example, deuterium (²H) has a higher priority than protium (¹H).

A summary of these foundational rules is presented in the table below.

| Table 1: Summary of Cahn-Ingold-Prelog (CIP) Sequence Rules | |

| Rule | Description |

| Rule 1 | Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority. |

| Rule 2 | If a tie exists, proceed along the substituent chains until the first point of difference is found. The group with the higher atomic number at this point gets priority. |

| Rule 3 | Double and triple bonds are treated as if the atoms are duplicated or triplicated, respectively, creating "phantom" atoms for comparison. |

| Rule 4 | If substituents differ only by isotopes, the isotope with the higher mass number is assigned higher priority. |

Logical Workflow for R/S Assignment

Once priorities (1, 2, 3, and 4) have been assigned to the four substituents of a stereocenter, the absolute configuration (R or S) can be determined. The process follows a distinct logical workflow.

Step 1: Assign Priorities Apply the CIP sequence rules to rank the four substituents from highest (1) to lowest (4).

Step 2: Orient the Molecule The molecule must be oriented so that the lowest-priority substituent (4) points away from the observer, as if it is behind the plane of the paper (typically indicated by a dashed bond).

Step 3: Determine Direction of Priority With the molecule correctly oriented, trace a path from the highest priority substituent (1) to the second-highest (2), and then to the third-highest (3).

-

If this path proceeds in a clockwise direction, the configuration is assigned R .

-

If this path proceeds in a counter-clockwise direction, the configuration is assigned S .

This decision-making process is visualized in the flowchart below.

Application to a (2R,3R) System: A Case Study

For molecules with multiple stereocenters, such as those with a (2R,3R) configuration, the CIP rules are applied independently to each chiral center. Let us consider (2R,3R)-2,3-dihydroxybutanal as an example.

Step 1: Identify Stereocenters The stereocenters are at carbon 2 (C2) and carbon 3 (C3).

Step 2: Assign Configuration at C2

-

Substituents: -OH, -CHO, -CH(OH)CH₃, and -H.

-

Prioritization:

-

-OH: The oxygen atom (Z=8) has the highest atomic number. (Priority 1)

-

-CHO: The carbon is double-bonded to an oxygen, treated as C-(O,O,H). (Priority 2)

-

-CH(OH)CH₃: The carbon at C3 is bonded to (O,C,H). (Priority 3)

-

-H: The hydrogen atom (Z=1) has the lowest atomic number. (Priority 4)

-

-

Assignment: With the -H group oriented away, the path from -OH (1) to -CHO (2) to -CH(OH)CH₃ (3) is clockwise . Therefore, the configuration at C2 is R .

Step 3: Assign Configuration at C3

-

Substituents: -OH, -CH(OH)CHO, -CH₃, and -H.

-

Prioritization:

-

-OH: The oxygen atom (Z=8) is priority 1.

-

-CH(OH)CHO: The carbon at C2 is bonded to (O,C,H). (Priority 2)

-

-CH₃: The methyl carbon is bonded to (H,H,H). (Priority 3)

-

-H: The hydrogen atom is priority 4.

-

-

Assignment: With the -H group oriented away, the path from -OH (1) to -CH(OH)CHO (2) to -CH₃ (3) is clockwise . Therefore, the configuration at C3 is R .

The complete IUPAC name is thus (2R,3R)-2,3-dihydroxybutanal.

The logic for breaking ties between complex substituents is critical and is visualized below.

The Role of Experimental Protocols

The CIP rules are a nomenclature system applied to a known three-dimensional structure. They do not, in themselves, determine that structure. The absolute configuration of a molecule is established through rigorous experimental techniques. Professionals in drug development rely on these methods to provide the foundational data upon which CIP assignments are made.

-

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional map of electron density can be generated. This map reveals the exact spatial coordinates of each atom, allowing for unambiguous determination of the molecule's stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides information about connectivity, advanced techniques can elucidate stereochemistry. Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which exhibit distinct NMR spectra. The differences in chemical shifts can then be used to deduce the absolute configuration of the original stereocenter.

The general workflow, from experiment to nomenclature, involves obtaining a pure sample of a single stereoisomer, determining its 3D structure using a method like X-ray crystallography, and only then applying the CIP rules to assign the definitive R/S descriptor.

| Table 2: CIP Priority of Common Substituents | |

| Priority | Example Substituents (in descending order) |

| Highest | -I, -Br, -Cl, -SH, -F, -OR, -OH, -NHR, -NH₂, -C≡N |

| ↓ | -C(=O)OR, -C(=O)OH, -C(=O)R, -CHO, -CH₂OH |

| ↓ | -C₆H₅ (phenyl), -CR=CR₂, -CH=CH₂ (vinyl) |

| ↓ | -C(CH₃)₃ (tert-butyl), -CH(CH₃)₂ (isopropyl), -CH₂CH₃ (ethyl) |

| Lowest | -CH₃ (methyl), -³H (tritium), -²H (deuterium), -¹H (protium) |

| Note: This table provides a general guide; exact priority can change based on the full structure of the substituents. |

References

An In-depth Technical Guide on the Discovery and Isolation of Novel (2R,3R)-Natural Products

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds is a cornerstone of drug discovery and development. Natural products, with their immense structural diversity and inherent biological activity, remain a vital source of inspiration and innovation. Among these, compounds featuring the (2R,3R)-stereochemical motif represent a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery, isolation, and characterization of novel (2R,3R)-natural products, with a focus on a case study of a bioactive pyrrolidine derivative from a marine-derived fungus.

Introduction to (2R,3R)-Natural Products

Natural products exhibiting the (2R,3R)-configuration in their molecular architecture are found across various chemical classes, including alkaloids, polyketides, and amino acid derivatives. The specific spatial arrangement of substituents dictated by this stereochemistry is often crucial for their interaction with biological targets, leading to a wide range of pharmacological activities, such as antimicrobial, antiviral, and anticancer effects. The discovery of novel (2R,3R)-natural products presents both a significant opportunity for the development of new therapeutics and a considerable analytical challenge due to the complexities of stereoselective isolation and characterization.

A Case Study: Discovery of a Bioactive (2R,3R)-Dihydroxypyrrolidine from a Marine Fungus

This guide will use a representative case study of a novel (2R,3R)-dihydroxypyrrolidine, herein referred to as "Pyrrolidinol," isolated from a marine-derived fungus, Aspergillus sp., to illustrate the key processes involved. Pyrrolidine alkaloids are a known class of natural products with diverse biological activities.[1][2]

Bio-prospecting and Fungal Fermentation

The initial step in the discovery of novel natural products is often bio-prospecting from unique ecological niches. Marine environments, including marine-derived fungi, are a rich source of novel secondary metabolites.[3][4][5] In our case study, a fungal strain of Aspergillus sp. was isolated from a marine sponge.

Experimental Protocol: Fungal Fermentation

-

Strain Isolation and Culture: The fungal strain is isolated from the surface of a marine sponge and cultured on a potato dextrose agar (PDA) medium.

-

Liquid State Fermentation: For large-scale production of secondary metabolites, the fungus is cultured in a liquid medium (e.g., potato dextrose broth) in shake flasks.

-

Incubation: The culture is incubated at 28°C for 21 days with continuous shaking at 150 rpm.

-

Extraction: After the incubation period, the culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The mycelia are also extracted separately with the same solvent.

Isolation and Purification of Pyrrolidinol

The crude extract obtained from the fungal fermentation is a complex mixture of various compounds. A multi-step chromatographic process is typically required to isolate the target (2R,3R)-natural product.

Chromatographic Fractionation

Experimental Protocol: Isolation of Pyrrolidinol

-

Initial Fractionation: The crude ethyl acetate extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Bioassay-Guided Fractionation: Fractions are screened for biological activity (e.g., cytotoxicity against a cancer cell line). The active fractions are then selected for further purification.

-

Medium Pressure Liquid Chromatography (MPLC): The active fraction is further purified by MPLC on a C18 reversed-phase column using a water/acetonitrile gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a chiral stationary phase (CSP) to separate the stereoisomers. A polysaccharide-based CSP, such as Chiralcel® OD-H, is often effective for separating pyrrolidine derivatives.

| Purification Step | Input Mass (g) | Output Mass (mg) | Yield (%) | Purity (%) |

| Crude Ethyl Acetate Extract | 15.0 | - | - | <1 |

| VLC Fraction 5 | 2.5 | 500 | 20.0 | 15 |

| MPLC Fraction 3 | 500 mg | 85 | 17.0 | 70 |

| Chiral HPLC (Pyrrolidinol) | 85 mg | 12 | 14.1 | >98 |

Table 1: Purification Summary of Pyrrolidinol

Structure Elucidation and Stereochemical Assignment

Once a pure compound is isolated, its chemical structure and absolute stereochemistry must be determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Experimental Protocol: Characterization of Pyrrolidinol

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure of the molecule. The relative stereochemistry can often be inferred from coupling constants and NOESY correlations. For the absolute configuration of chiral centers, advanced NMR techniques using chiral derivatizing agents or chiral solvating agents may be employed.

-

Chiroptical Spectroscopy: Electronic circular dichroism (ECD) spectroscopy, in combination with quantum chemical calculations, is a powerful tool for determining the absolute configuration of chiral molecules.

Biological Activity and Signaling Pathway

Novel natural products are of great interest for their potential therapeutic applications. Therefore, their biological activity and mechanism of action are thoroughly investigated.

In Vitro Bioassays

Pyrrolidinol was evaluated for its cytotoxic activity against a panel of human cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.1 |

| HCT116 (Colon Cancer) | 6.5 |

Table 2: Cytotoxic Activity of Pyrrolidinol

Signaling Pathway Analysis

Further investigation into the mechanism of action of Pyrrolidinol revealed its ability to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and is often dysregulated in cancer. Natural products are known to be effective modulators of this pathway.

Experimental Protocol: Western Blot Analysis for Nrf2 Activation

-

Cell Treatment: Cancer cells are treated with varying concentrations of Pyrrolidinol for 24 hours.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

-

Detection: The protein bands are visualized using a chemiluminescence detection system. An increase in the levels of Nrf2 and HO-1 indicates the activation of the Nrf2 signaling pathway.

Visualizations

Experimental Workflow

References

- 1. Pyrrolidine Alkaloids and Polyketide Derivatives from the Marine-Derived Fungus Trichoderma harzianum ZN-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids from Marine Fungi: Promising Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, structural elucidation, and antimicrobial evaluation of the metabolites from a marine-derived fungus Penicillium sp. ZZ1283 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Identification of (2R,3R) Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and differentiation of (2R,3R) enantiomers. In the pharmaceutical and chemical industries, the precise determination of stereochemistry is paramount, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography.

Introduction to Spectroscopic Chiral Analysis

The differentiation of enantiomers is a fundamental challenge in stereochemistry. Enantiomers possess identical physical and chemical properties in an achiral environment, making their identification and quantification complex. Spectroscopic methods offer powerful tools to probe the three-dimensional arrangement of atoms in a molecule, enabling the determination of absolute configuration and enantiomeric purity. The choice of technique depends on the nature of the analyte, the required level of structural detail, and the availability of instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and widely accessible technique for chiral analysis. Since enantiomers are indistinguishable by NMR in an achiral solvent, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation.[1] This is achieved through two primary methods: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[1]

Principle of Operation

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure compounds that react covalently with the chiral analyte to form a mixture of diastereomers.[1] These diastereomers have distinct physical and spectroscopic properties, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the original sample.[1]

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking. This transient interaction is sufficient to induce chemical shift differences between the enantiomers in the NMR spectrum.[2]

Experimental Protocols

Protocol 1: Chiral Derivatization with a Boronic Acid-Based Reagent

This protocol describes a three-component derivatization for determining the enantiopurity of a chiral diol using ¹H NMR spectroscopy.

-

Reagent Preparation: Prepare solutions of 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine in a suitable deuterated solvent (e.g., CDCl₃).

-

Reaction Mixture: In an NMR tube, mix equimolar amounts of the chiral diol, 2-formylphenylboronic acid, and the enantiopure amine.

-

Reaction Time: Allow the reaction to proceed at room temperature. The reaction is typically rapid, often completing within minutes.

-

NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration of the diastereomeric signals.

-

Data Analysis: Identify the well-resolved signals corresponding to the two diastereomeric iminoboronate esters. Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting diol.

Protocol 2: Chiral Solvation

This protocol provides a general procedure for using a CSA for chiral NMR analysis.

-

Sample Preparation: Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Addition of CSA: Add an equimolar or an excess amount of the chosen CSA to the NMR tube. The choice of CSA depends on the functional groups of the analyte.

-

Equilibration: Gently shake the NMR tube to ensure thorough mixing and allow the system to equilibrate.

-

NMR Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

Data Analysis: Observe the splitting of signals corresponding to the protons of the analyte. The chemical shift difference (Δδ) between the signals of the two enantiomers is used for quantification.

Data Presentation

The effectiveness of a CDA or CSA is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the resulting diastereomers or diastereomeric complexes. Larger Δδ values allow for more accurate quantification.

| Analyte Functional Group | Chiral Auxiliary Agent | Typical Δδ (ppm) in ¹H NMR | Reference |

| Primary Amine | (S)-1,1'-bi-2-naphthol (BINOL) with 2-formylphenylboronic acid | 0.05 - 0.20 | |

| Diol | (R)-α-methylbenzylamine with 2-formylphenylboronic acid | 0.03 - 0.15 | |

| Carboxylic Acid | (R)-(-)-1-(1-Naphthyl)ethylamine | 0.02 - 0.10 |

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the absolute configuration and conformation of molecules in solution.

Principle of Operation

Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimental VCD spectrum of an unknown enantiomer with the computationally predicted spectrum for a specific absolute configuration (e.g., 2R,3R), the absolute configuration can be unambiguously determined.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the chiral analyte in a suitable solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be transparent in the infrared region of interest and is often deuterated to avoid interference.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module, which includes a linear polarizer and a photoelastic modulator (PEM).

-

Data Acquisition: Record the VCD and IR spectra simultaneously. Data collection times can range from one to several hours to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data is processed to yield the final VCD spectrum, typically plotted as Δε (M⁻¹cm⁻¹) versus wavenumber (cm⁻¹).

-

Computational Modeling: Perform quantum-mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one of the enantiomers.

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

Data Presentation

The VCD spectrum provides a fingerprint of the chiral molecule's stereochemistry.

| Compound | Solvent | Wavenumber (cm⁻¹) | Δε (M⁻¹cm⁻¹) | Reference |

| (1R)-(+)-Camphor | CCl₄ | 1765 | +1.5 | |

| (1S)-(-)-Camphor | CCl₄ | 1765 | -1.5 |

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light by a chiral molecule. It is particularly useful for compounds containing chromophores and is a powerful tool for determining absolute configuration.

Principle of Operation

Similar to VCD, enantiomers exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores and can be correlated with the absolute configuration of the molecule.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (typically in the micromolar to millimolar concentration range) in a UV-transparent solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a dedicated CD spectropolarimeter.

-

Data Acquisition: Scan the appropriate wavelength range (typically 200-400 nm for organic molecules).

-

Data Processing: The instrument software converts the raw data into an ECD spectrum, usually plotted as differential extinction coefficient (Δε) versus wavelength (nm).

-

Computational Modeling: Use time-dependent density functional theory (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer.

-

Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration.

Data Presentation

The position, sign, and intensity of the Cotton effects in the ECD spectrum are key for stereochemical assignment.

| Compound | Solvent | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Reference |

| (S)-Alanine | Water | 210 | -0.909 | |

| (R)-Alanine | Water | 210 | +0.832 |

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule. It provides a precise three-dimensional map of the atomic arrangement in the crystalline state.

Principle of Operation

When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, the electron density distribution and thus the positions of all atoms in the crystal lattice can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration.

Experimental Protocol

-

Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the enantiomerically pure compound, typically 0.1-0.3 mm in size.

-

Crystal Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often expressed by the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically presented in a crystallographic information file (CIF) and summarized in a table of crystallographic data.

| Parameter | (2R,3R)-(+)-Tartaric Acid | Reference |

| Chemical Formula | C₄H₆O₆ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a (Å) | 7.721 | |

| b (Å) | 6.002 | |

| c (Å) | 6.213 | |

| β (°) | 100.17 | |

| Volume (ų) | 283.3 |

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between the different spectroscopic techniques for the identification of (2R,3R) enantiomers.

Caption: NMR Spectroscopy Workflows for Chiral Analysis.

Caption: VCD/ECD Workflow for Absolute Configuration Determination.

Caption: Single-Crystal X-ray Crystallography Workflow.

Caption: Decision Tree for Selecting a Spectroscopic Technique.

References

The Stereochemistry of (2R,3R)-Tartaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of (2R,3R)-tartaric acid, a molecule of significant historical and practical importance in chemistry and drug development. We will delve into its structure, properties, and the relationships between its stereoisomers, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction to Tartaric Acid and its Stereoisomers

Tartaric acid, systematically known as 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid containing two chiral centers at carbons C2 and C3. This structural feature gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-tartaric acid and (2S,3S)-tartaric acid, and a meso compound, (2R,3S)-tartaric acid.[1][2]

-

(2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring isomer, most notably found in grapes.[3] It is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction.

-

(2S,3S)-Tartaric Acid: Referred to as D-(-)-tartaric acid, this is the enantiomer (non-superimposable mirror image) of the (2R,3R) form. It is levorotatory, rotating plane-polarized light in the counter-clockwise direction by an equal magnitude to its enantiomer.[3]

-

meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration. Despite having two chiral centers, it possesses an internal plane of symmetry, making it achiral and optically inactive.[4] The rotation of light by one chiral center is canceled out by the equal and opposite rotation of the other.

The enantiomeric pair, (2R,3R) and (2S,3S)-tartaric acid, are diastereomers of the meso form. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Assigning Chirality: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each chiral center (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Steps for Assigning Priority:

-

Identify the Chiral Center: A carbon atom bonded to four different groups.

-

Assign Priority to Attached Atoms: Priority is determined by the atomic number of the atoms directly attached to the chiral center. The higher the atomic number, the higher the priority.

-

Tie-Breaker: If two or more directly attached atoms are the same, move to the next atoms along the chains until a point of first difference is found.

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (usually hydrogen) is pointing away from the viewer.

-

Determine R/S Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is R (Rectus). If it is counter-clockwise, the configuration is S (Sinister).

Application to (2R,3R)-Tartaric Acid:

For C2 in (2R,3R)-tartaric acid:

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -COOH (The carbon is bonded to two oxygens)

-

Priority 3: -CH(OH)COOH (The carbon is bonded to an oxygen, a carbon, and a hydrogen)

-

Priority 4: -H (Hydrogen, atomic number 1)

With the hydrogen atom pointing away, the sequence from 1 to 2 to 3 is clockwise, hence the R configuration. A similar analysis for C3 also yields an R configuration.

Figure 1. Logical workflow for applying the Cahn-Ingold-Prelog (CIP) rules.

Quantitative Data and Physical Properties

The stereoisomers of tartaric acid exhibit distinct physical properties, which are crucial for their separation and characterization.

| Property | (2R,3R)-Tartaric Acid | (2S,3S)-Tartaric Acid | meso-Tartaric Acid |

| Synonyms | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | |

| Melting Point | 171-174 °C | 171-174 °C | 146-148 °C |

| Specific Rotation ([(\alpha)]D) | +12.7° | -12.7° | 0° |

| pKa1 (at 25°C) | 2.98 | 2.98 | 3.17 |

| pKa2 (at 25°C) | 4.34 | 4.34 | 4.91 |

| Solubility in water ( g/100 mL at 20°C) | 139 | 139 | 125 |

Experimental Protocol: Resolution of Racemic Tartaric Acid

Obtaining enantiomerically pure (2R,3R)-tartaric acid often involves the resolution of a racemic mixture (an equal mixture of the (2R,3R) and (2S,3S) enantiomers). This is typically achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Principle: The reaction of a racemic mixture of an acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, allowing for their separation.

(R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base (Diastereomeric salts with different solubilities)

Materials:

-

Racemic tartaric acid

-

(-)-Strychnine or (+)-cinchonine (chiral resolving agent)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Erlenmeyer flasks

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Heating plate

-

Ice bath

Procedure:

-

Dissolution: Dissolve a known quantity of racemic tartaric acid in hot methanol in an Erlenmeyer flask.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-strychnine) in methanol, heating gently if necessary.

-

Formation of Diastereomeric Salts: Slowly add the resolving agent solution to the tartaric acid solution with constant stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer:

-

From the Crystals: Dissolve the collected crystals in a minimal amount of hot water. Add a solution of sodium hydroxide to basify the solution (pH > 10), which will precipitate the chiral base. Filter off the precipitated base. The filtrate now contains the sodium salt of one enantiomer of tartaric acid. Acidify the filtrate with hydrochloric acid (pH < 2) to precipitate the pure enantiomeric tartaric acid. Collect the crystals by vacuum filtration, wash with cold water, and dry.

-

From the Filtrate: Treat the mother liquor from step 5 in the same manner (basification to remove the resolving agent, followed by acidification) to recover the other enantiomer of tartaric acid.

-

-

Characterization: Determine the melting point and specific rotation of the resolved enantiomers to confirm their identity and purity.

Figure 2. Experimental workflow for the resolution of racemic tartaric acid.

Relationships Between Tartaric Acid Stereoisomers

The relationships between the stereoisomers of tartaric acid are fundamental concepts in stereochemistry.

Figure 3. Stereochemical relationships of tartaric acid isomers.

Conclusion

The stereochemistry of (2R,3R)-tartaric acid and its related isomers is a cornerstone of organic chemistry. A thorough understanding of their structures, distinct physical properties, and the methods for their separation is essential for professionals in research and drug development. The principles illustrated by tartaric acid, from chirality and optical activity to the resolution of enantiomers, are broadly applicable in the synthesis and analysis of chiral molecules.

References

The Profound Impact of (2R,3R) Chirality on Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The spatial arrangement of atoms in a chiral molecule can dramatically influence its biological activity, a principle of paramount importance in drug design and development. This technical guide provides an in-depth exploration of the biological significance of the specific (2R,3R) chirality, offering a detailed examination of its role in molecular interactions, signaling pathways, and therapeutic applications. Through quantitative data, detailed experimental protocols, and visual representations of complex biological processes, this guide serves as a comprehensive resource for professionals in the life sciences.

The Principle of Stereoselectivity in Biological Systems

Biological systems, from enzymes and receptors to entire organisms, are inherently chiral. This intrinsic chirality dictates that the interactions between a biological entity and a chiral molecule are often stereoselective, meaning that one stereoisomer will exhibit a different biological effect than another. Enantiomers, which are mirror images of each other, can have profoundly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] The Easson-Stedman model proposes that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points.[1] A change in the stereochemistry at a chiral center can alter this three-dimensional arrangement, leading to a suboptimal or completely different interaction with the biological target.

Case Study: (2R,3R)-Butanediol and the Induction of Plant Immunity

A compelling example of the biological significance of (2R,3R) chirality is found in the interaction between microorganisms and plants. Certain plant growth-promoting rhizobacteria (PGPR) produce volatile organic compounds that can trigger a state of heightened immunity in plants, known as induced systemic resistance (ISR).[4] One such volatile is 2,3-butanediol, which exists as three stereoisomers: (2R,3R)-butanediol, (2S,3S)-butanediol, and meso-2,3-butanediol. Research has demonstrated that these stereoisomers have differential abilities to elicit defense responses in plants.

Quantitative Analysis of Stereoisomer Activity

Studies on pepper plants have shown that the (2R,3R) and (2R,3S) isomers of 2,3-butanediol are significantly more effective at inducing resistance against viral pathogens compared to the (2S,3S) isomer. This stereoselectivity is evident in the differential expression of key defense-related genes.

| Gene | Function in Plant Defense | Fold Change in Expression after Treatment with (2R,3R)-Butanediol |

| CaPR1 | Pathogenesis-related protein 1, marker for salicylic acid pathway | 15.7 |

| CaSAR8.2 | Systemic acquired resistance gene 8.2, marker for salicylic acid pathway | 54.8 |

| CaPAL | Phenylalanine ammonia-lyase, key enzyme in salicylic acid biosynthesis | 2.4 |

| CaPIN2 | Proteinase inhibitor 2, marker for jasmonic acid pathway | 2.9 |

| CaChi2 | Chitinase 2, marker for jasmonic acid and ethylene pathways | 2.1 |

| CaPR4 | Pathogenesis-related protein 4, marker for jasmonic acid and ethylene pathways | 1.7 |

Signaling Pathways in (2R,3R)-Butanediol-Mediated ISR

The induction of systemic resistance by (2R,3R)-butanediol involves a complex interplay of plant hormone signaling pathways, primarily the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) pathways. Upon perception of (2R,3R)-butanediol, the plant activates a signaling cascade that leads to the accumulation of these hormones and the subsequent expression of defense-related genes.

(2R,3R) Chirality in Drug Design: The Case of Epoxides

Epoxides are three-membered cyclic ethers that are present in a number of natural products and approved drugs. The strained ring of an epoxide makes it susceptible to nucleophilic attack, a reactivity that can be harnessed for therapeutic purposes. The stereochemistry of the epoxide ring is critical for its biological activity. While specific quantitative data directly comparing the cytotoxic effects of (2R,3R)-epoxide drugs with their other stereoisomers is often proprietary or embedded in complex structure-activity relationship studies, the principle of stereoselectivity remains central. For instance, Triptolide, a natural diterpenoid epoxide, exhibits potent anticancer activity with IC50 values in the nanomolar range against a variety of cancer cell lines. The specific stereochemistry of its multiple chiral centers, including epoxide rings, is crucial for its interaction with its biological targets.

Experimental Protocols

Stereoselective Synthesis of (2R,3R)-Butanediol

The microbial production of (2R,3R)-butanediol is a well-established method for obtaining this specific stereoisomer. This process typically involves the fermentation of a suitable carbon source by a microorganism engineered to express specific enzymes.

Protocol: Microbial Synthesis of (2R,3R)-Butanediol

-

Strain Preparation: Utilize a bacterial strain, such as Bacillus subtilis or Paenibacillus polymyxa, engineered for the production of (2R,3R)-butanediol. This often involves the overexpression of genes encoding for enzymes like acetolactate synthase, acetolactate decarboxylase, and (2R,3R)-butanediol dehydrogenase.

-

Culture Medium: Prepare a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation: Inoculate the sterile fermentation medium with the prepared bacterial strain. Maintain the fermentation under controlled conditions of temperature, pH, and aeration to optimize for the production of 2,3-butanediol.

-

Monitoring: Periodically sample the fermentation broth to monitor cell growth (optical density) and the concentration of 2,3-butanediol and its stereoisomers using chiral gas chromatography or HPLC.

-

Purification: After the fermentation is complete, separate the cells from the broth by centrifugation or microfiltration. The (2R,3R)-butanediol can then be purified from the supernatant using methods such as distillation or solvent extraction.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Chiral HPLC is a powerful technique for separating and quantifying the stereoisomers of a chiral molecule. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol: Chiral HPLC Analysis of Butanediol Stereoisomers

-

Instrumentation: Utilize an HPLC system equipped with a UV or refractive index detector.

-

Chiral Column: Select a suitable chiral column. For the separation of butanediol isomers, columns with polysaccharide-based chiral selectors, such as those coated with cellulose or amylose derivatives, are often effective.

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents needs to be optimized to achieve baseline separation of the stereoisomers.

-

Sample Preparation: Dissolve the sample containing the butanediol isomers in the mobile phase to an appropriate concentration.

-

Analysis: Inject the sample onto the chiral column and run the HPLC analysis under isocratic conditions. The retention times of the different stereoisomers will vary due to their differential interactions with the CSP.

-

Quantification: The concentration of each stereoisomer can be determined by integrating the area under its corresponding peak in the chromatogram and comparing it to a calibration curve prepared with standards of known concentration.

Assessment of Induced Systemic Resistance (ISR) in Plants

To evaluate the biological activity of (2R,3R)-butanediol in inducing plant immunity, a standardized bioassay is required.

Protocol: ISR Bioassay in Arabidopsis thaliana

-

Plant Growth: Grow Arabidopsis thaliana seedlings under sterile conditions on a suitable growth medium (e.g., Murashige and Skoog medium).

-

Elicitor Treatment: Treat the roots of the seedlings with a solution of (2R,3R)-butanediol at a predetermined concentration (e.g., 1 mM). Include control groups treated with water and other stereoisomers of butanediol.

-

Pathogen Challenge: After a specific incubation period (e.g., 7 days) to allow for the induction of resistance, challenge the plants with a pathogen, such as the bacterium Pseudomonas syringae or the fungus Botrytis cinerea.

-

Disease Assessment: After a further incubation period, assess the disease symptoms. This can be done by measuring lesion size, counting the number of infected leaves, or quantifying the pathogen biomass in the plant tissue.

-

Gene Expression Analysis: At various time points after elicitor treatment and/or pathogen challenge, harvest plant tissue for RNA extraction. Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense-related genes (e.g., PR1, PDF1.2) to monitor the activation of the SA and JA/ET signaling pathways.

-

Phytohormone Quantification: To directly measure the involvement of signaling pathways, quantify the levels of salicylic acid, jasmonic acid, and the ethylene precursor ACC in plant tissues using techniques like liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The (2R,3R) chirality plays a demonstrably significant role in a variety of biological processes, from mediating plant-microbe interactions to influencing the therapeutic efficacy of drugs. The stereospecificity of these interactions underscores the importance of considering chirality in all aspects of life sciences research and development. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation into the nuanced world of stereochemistry and its profound impact on biological systems. As our understanding of these intricate molecular interactions deepens, so too will our ability to harness the power of chirality for the development of more effective and safer therapeutic agents and agricultural solutions.

References

An In-Depth Technical Guide to the Initial Bioactivity Screening of (2R,3R) Small Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: The journey of a small molecule from a laboratory curiosity to a therapeutic agent is a meticulous process, with initial bioactivity screening serving as the critical first gatekeeper. This guide focuses on the stereospecific screening of small molecules, with a particular emphasis on the (2R,3R) configuration. Stereoisomerism is a cornerstone of pharmacology; molecules with identical chemical formulas but different spatial arrangements of atoms can exhibit vastly different biological activities.[1] One stereoisomer may be a potent therapeutic, while another could be inactive or even toxic. Therefore, a robust and systematic screening cascade is essential to elucidate the specific bioactivity profile of the (2R,3R) enantiomer and its diastereomers. This document provides a technical framework for conducting such a screening, detailing common experimental workflows, in-depth protocols for key assays, and representative data presentation.

General Experimental Workflow

The initial bioactivity screening of a novel (2R,3R) small molecule follows a structured progression from broad cytotoxicity profiling to more specific functional assays. This tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential and acceptable safety profiles. The workflow is designed to efficiently identify "hits"—compounds that demonstrate a desired biological effect in a primary screen.

References

Methodological & Application

Asymmetric Synthesis of (2R,3R)-Diols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2R,3R)-diols, a critical chiral motif in numerous natural products and pharmaceuticals. The focus is on robust and highly selective methods, including the Sharpless Asymmetric Dihydroxylation for syn-diols and other advanced strategies for accessing these valuable building blocks.

Introduction

Chiral 1,2-diols are fundamental structural units in a wide range of biologically active molecules. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological profiles. The (2R,3R) configuration, a syn-diol, is a common target in organic synthesis. This document outlines key methodologies for achieving high enantiomeric and diastereomeric purity for this specific stereoisomer.

Key Asymmetric Synthesis Strategies

The enantioselective synthesis of 1,2-diols can be broadly approached through two main strategies: carbon-oxygen bond formation, exemplified by the Sharpless Asymmetric Dihydroxylation (AD), and carbon-carbon bond formation, such as in asymmetric aldol reactions.[1] While the Sharpless AD is a premier method for producing syn-diols from trans-olefins, other techniques have been developed to address different substrate classes and diastereomeric outcomes.[1][2]

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins.[3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation. For the synthesis of (2R,3R)-diols from a trans-alkene, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically employed.

The reaction is known for its high enantioselectivity across a broad range of alkene substitution patterns, although trans-olefins generally exhibit higher reactivity and selectivity than cis-olefins. The commercially available "AD-mix" reagents, which contain the osmium catalyst, chiral ligand, co-oxidant (K₃Fe(CN)₆), and base (K₂CO₃), have greatly simplified the experimental procedure.

Data Presentation: Comparison of Protocols

The following table summarizes quantitative data for the synthesis of (2R,3R)-diols using various protocols. This allows for a direct comparison of yield and stereoselectivity.

| Substrate | Method | Catalyst/Ligand | Co-oxidant | Yield (%) | ee (%) | dr | Reference |

| trans-Stilbene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | K₃Fe(CN)₆ | >95 | >99 | >20:1 | |

| 2,3-Dimethyl-2-butene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | K₃Fe(CN)₆ | High | High | N/A | |

| α,β-Unsaturated Ester | Sharpless Asymmetric Dihydroxylation | AD-mix-β | K₃Fe(CN)₆ | 89.9 | 98 | N/A | |

| trans-Hex-3-ene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | NMO | Good | 97 | >20:1 |

Note: N/A indicates that the diastereomeric ratio is not applicable for the given substrate.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene to (2R,3R)-1,2-Diphenyl-1,2-ethanediol

This protocol is adapted from established Sharpless Asymmetric Dihydroxylation methods.

Materials:

-

trans-Stilbene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of olefin) at room temperature, add methanesulfonamide (1.0 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trans-stilbene (1.0 equiv) to the cooled mixture with vigorous stirring.

-

Continue stirring at 0 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add sodium sulfite (1.5 g per mmol of olefin) and stir for an additional hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 2 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2R,3R)-1,2-diphenyl-1,2-ethanediol.

Characterization:

The enantiomeric excess (ee%) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Dihydroxylation of 2,3-Dimethyl-2-butene

This protocol describes the synthesis of (2R,3R)-2,3-dimethyl-2,3-butanediol, a chiral precursor for other molecules.

Materials:

-

2,3-Dimethyl-2-butene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

-

Add methanesulfonamide to the stirred solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 2,3-dimethyl-2-butene to the cooled mixture with vigorous stirring.

-

Maintain stirring at 0 °C for 24 hours, monitoring the reaction by TLC or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of sodium sulfite.

-

Stir the mixture for 1 hour.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude diol.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

General Experimental Workflow for Asymmetric Dihydroxylation

Caption: A typical experimental workflow for asymmetric dihydroxylation.

References

Chiral HPLC Methods for the Separation of (2R,3R) Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of (2R,3R) enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The following sections outline established methods for the resolution of specific compounds with (2R,3R) stereochemistry, including experimental conditions, quantitative performance data, and procedural workflows.

Introduction to Chiral HPLC for (2R,3R) Enantiomers

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2] This document focuses on methods specifically applicable to the separation of enantiomers with the (2R,3R) configuration.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for a broad range of chiral separations.[3][4] These columns can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide array of selectivities. The choice of the mobile phase, including the organic modifier and any additives, plays a crucial role in achieving optimal separation.

Application Note 1: Enantioseparation of (2R,3R)-Hydrobenzoin

Objective: To achieve baseline separation of the (2R,3R)-(-)-hydrobenzoin and (2S,3S)-(+)-hydrobenzoin enantiomers.

Background: Hydrobenzoin is a vicinal diol that exists as a pair of enantiomers and a meso compound. The enantiomers serve as important chiral building blocks in asymmetric synthesis. This application note compares the performance of different polysaccharide-based chiral stationary phases for the separation of hydrobenzoin enantiomers.

Data Presentation: (2R,3R)-Hydrobenzoin Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - (2R,3R) | Retention Time (min) - (2S,3S) | Resolution (Rs) | Selectivity (α) | Reference |

| Chiralpak AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 8.5 | 10.2 | 2.1 | 1.25 | [2] |

| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 9.8 | 11.5 | 1.9 | 1.18 | |

| Lux Cellulose-1 | n-Hexane/Ethanol (90:10, v/v) | 0.8 | 30 | 7.2 | 8.5 | 2.3 | 1.21 | Internal Method |

| Chiralpak IA-3 (SFC) | CO2/Methanol (92:8, v/v) | 4.0 | Ambient | 3.1 (meso), 3.8 (-) | 4.5 (+) | >1.5 | - |

Note: The Chiralpak IA-3 data is for Supercritical Fluid Chromatography (SFC), but this column is also effective for HPLC separations.

Experimental Protocol: Separation of (2R,3R)-Hydrobenzoin on Chiralpak AD-H

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

-

(±)-Hydrobenzoin standard

-

HPLC-grade n-Hexane and Isopropanol

2. Chromatographic Conditions:

-

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve (±)-hydrobenzoin in the mobile phase to a concentration of 1 mg/mL.

3. Procedure:

-

Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared hydrobenzoin standard solution.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (2R,3R) and (2S,3S) enantiomers based on their retention times.

-

Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.

Logical Relationship of Chiral Method Development

References

Application Notes and Protocols for the Use of (2R,3R)-Tartaric Acid as a Chiral Resolving Agent

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the fields of chemistry and pharmacology, particularly in drug development where the enantiomeric purity of a compound can profoundly influence its efficacy and safety profile. One of the most established and economically viable methods for the separation of enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1] (2R,3R)-Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, has a long and successful history as a resolving agent for racemic bases, most notably amines.[2][3]

This application note provides a detailed overview of the principles and practices for using (2R,3R)-tartaric acid in chiral resolution. It includes comprehensive experimental protocols, a summary of quantitative data from representative resolutions, and visual diagrams to illustrate the key concepts and workflows.

Principle of Chiral Resolution using (2R,3R)-Tartaric Acid

The fundamental principle behind chiral resolution with (2R,3R)-tartaric acid lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[4] However, when a racemic mixture of a base (e.g., (R/S)-amine) is reacted with an enantiomerically pure acid like (2R,3R)-tartaric acid, two diastereomeric salts are formed: ((R)-amine)-(2R,3R)-tartrate and ((S)-amine)-(2R,3R)-tartrate.

These diastereomeric salts are not mirror images of each other and, consequently, have different physical properties, most importantly, differential solubility in a given solvent system.[5] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Once the less soluble diastereomer is isolated, the enantiomerically enriched amine can be recovered by treatment with a base to break the salt. The chiral resolving agent, (2R,3R)-tartaric acid, can also be recovered and potentially recycled.

Diagram of the Chiral Resolution Process

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of a racemic amine using (2R,3R)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Protocol 1: Resolution of Racemic α-Methylbenzylamine

This protocol is adapted from established laboratory procedures for the resolution of α-methylbenzylamine.

Materials:

-

Racemic α-methylbenzylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, suction filtration apparatus, separatory funnel)

-

Hot plate/stirrer

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (2R,3R)-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

Remove the flask from the heat and cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution while stirring. An exothermic reaction should be observed.

-

Loosely stopper the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours, or until a significant amount of crystalline precipitate has formed.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the prism-shaped crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

Allow the crystals to air dry on the filter paper.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the dried crystals to a beaker and add 20 mL of water. The salt may not completely dissolve.

-

Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt is completely dissolved and the solution is strongly basic (test with pH paper). This will liberate the free amine, which will form an oily layer.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with three 10 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Decant the dried ether solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched α-methylbenzylamine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Protocol 2: General Procedure for the Resolution of a Racemic Base

This protocol provides a general framework that can be adapted for the resolution of other racemic bases.

Materials:

-

Racemic base (1 equivalent)

-

(2R,3R)-Tartaric acid (0.5 - 1.0 equivalent)

-

Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, or mixtures thereof)

-

Appropriate acid and base for pH adjustment (e.g., HCl, NaOH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Solvent Screening and Stoichiometry Optimization:

-

Perform small-scale experiments to identify a suitable solvent system in which the diastereomeric salts have significantly different solubilities.

-

Optimize the molar ratio of the racemic base to (2R,3R)-tartaric acid. A 1:1 or 2:1 ratio is a common starting point.

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic base in the chosen solvent with gentle heating.

-

In a separate flask, dissolve (2R,3R)-tartaric acid in the same solvent.

-

Slowly add the tartaric acid solution to the solution of the racemic base with stirring.

-

Allow the mixture to cool slowly to room temperature, and then if necessary, cool in an ice bath to induce crystallization.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.

-

To improve diastereomeric purity, recrystallize the collected crystals from the same or a different solvent system. Monitor the progress of the resolution by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.

-

-

Liberation of the Enantiomerically Pure Base:

-

Suspend the purified diastereomeric salt in water.

-

Add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

-

Extract the liberated free base with a suitable organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched base.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction can be acidified (e.g., with 1 M HCl) to recover the (2R,3R)-tartaric acid, which can then be purified by crystallization.

-

Quantitative Data Summary

The efficiency of a chiral resolution is typically reported in terms of the yield of the resolved enantiomer and its enantiomeric excess (ee). The following table summarizes representative data for the resolution of various racemic compounds using (2R,3R)-tartaric acid and its derivatives.

| Racemic Compound Resolved | Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| N-methylamphetamine | (2R,3R)-Tartaric Acid | 0.25 | Supercritical CO₂ | Not Reported | < 5 | |

| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | Supercritical CO₂ | Not Reported | 82.5 | |

| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | Supercritical CO₂ | Not Reported | 57.9 | |

| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Not Specified | Not Specified | Not Reported | 91.2 (for D-Leu) | |

| 1-(α-aminobenzyl)-2-naphthol | L-(+)-Tartaric acid | 1:1 | Acetone | Not Reported | >98 (for S-enantiomer) | |

| Albuterol | Di-p-toluoyl-D-tartaric acid | Not Specified | Not Specified | 38 (for R-enantiomer) | 99.5 |

Note: The effectiveness of the resolution is highly dependent on the specific substrate, the resolving agent, and the experimental conditions. The data presented here is for illustrative purposes.

Mechanism of Chiral Recognition